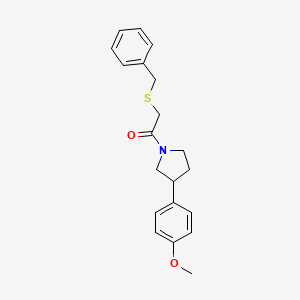

![molecular formula C18H17N3O2S B2610518 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896026-16-7](/img/structure/B2610518.png)

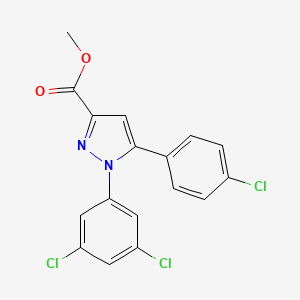

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential applications in cancer therapy. DMXAA was first discovered in the 1990s and has since been the subject of numerous studies aimed at elucidating its mechanism of action and exploring its therapeutic potential. In

Wissenschaftliche Forschungsanwendungen

Nanoparticle Carriers for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules have been explored as carrier systems for fungicides in agriculture, demonstrating the potential for improved delivery and reduced toxicity. For instance, nanoparticles carrying carbendazim and tebuconazole showed high association efficiency and modified release profiles, suggesting similar carrier systems could be applied for oxadiazole derivatives (E. Campos et al., 2015).

Antimicrobial and Anti-Proliferative Activities

Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, indicating potential applications in developing new therapeutic agents. For example, N-Mannich bases of 1,3,4-oxadiazole exhibited significant antibacterial activities and showed promising anti-proliferative effects against various cancer cell lines, suggesting that similar compounds could be synthesized for targeted applications (L. H. Al-Wahaibi et al., 2021).

Luminescence Sensing

Lanthanide(III)-organic frameworks incorporating oxadiazole units have shown sensitivity to benzaldehyde derivatives, indicating their utility in fluorescence sensing applications. This highlights the potential for developing oxadiazole-based sensors with specific chemical selectivity (B. Shi et al., 2015).

Synthesis and Characterization for Enzymatic Activity Studies

The synthesis and characterization of bis-oxadiazole compounds have revealed their effects on the activities of certain transferase enzymes, demonstrating the relevance of such compounds in biochemical and pharmacological studies. This suggests a pathway for exploring the biochemical interactions and potential therapeutic applications of oxadiazole derivatives (I. H. Tomi et al., 2010).

Anticancer Potential

The synthesis of oxadiazole derivatives and their evaluation against a variety of cancer cell lines have shown promising results, indicating their potential as anticancer agents. For instance, certain N-substituted oxadiazole compounds exhibited significant activity against bacterial strains and showed moderate inhibitory effects on α-chymotrypsin enzyme, suggesting a framework for the development of new anticancer drugs (S. Z. Siddiqui et al., 2014).

Eigenschaften

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-11-8-9-13(12(2)10-11)17-20-21-18(23-17)19-16(22)14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQDHISKNQPQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

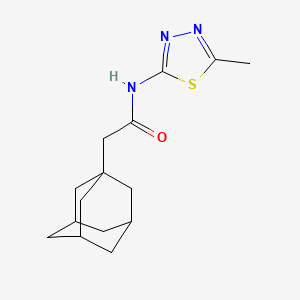

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)

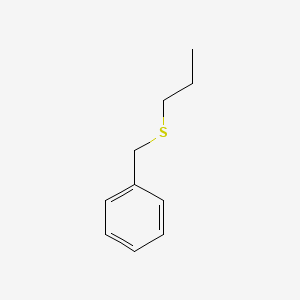

![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)

![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)

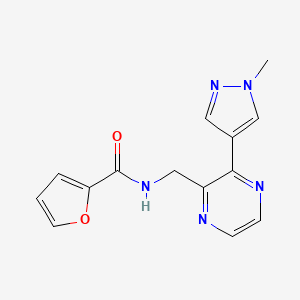

![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)

![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)